2-fluoro-N-(pentan-2-yl)benzamide
Description
2-Fluoro-N-(pentan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a pentan-2-ylamine moiety. The pentan-2-yl substituent introduces branching, which may influence lipophilicity, steric interactions, and metabolic stability compared to linear alkyl or aromatic amines. Fluorination at the ortho position of the benzamide ring is a common strategy to modulate electronic properties and enhance binding specificity in medicinal chemistry applications .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-fluoro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16FNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
SHPVQOPBVAIDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(pentan-2-yl)benzamide typically involves the condensation of 2-fluorobenzoic acid with pentan-2-amine. This reaction can be catalyzed by various agents, including Lewis acids like ZrCl4 immobilized on diatomite earth under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered green and efficient.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N-(pentan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxides of 2-fluoro-N-(pentan-2-yl)benzamide.
Reduction: 2-fluoro-N-(pentan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(pentan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the biological context .
Comparison with Similar Compounds
Key Observations :
Antiproliferative Activity
Enzyme Inhibition
- Thiazole Derivatives () : 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide demonstrates moderate hydrogen-bonding interactions in its crystal structure, which may enhance binding to kinase targets .
Structural and Crystallographic Comparisons
- Dihedral Angles: The central amide group in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide forms dihedral angles of 35.28° (with fluorobenzene) and 10.14° (with thiazole), favoring a planar conformation critical for target engagement .
Hydrogen Bonding :
Conflicts and Limitations :
- Biological activity data for the target compound is absent in the evidence; inferences are drawn from structurally related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
